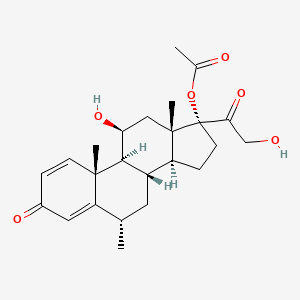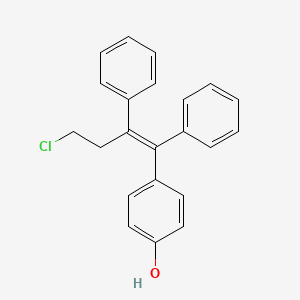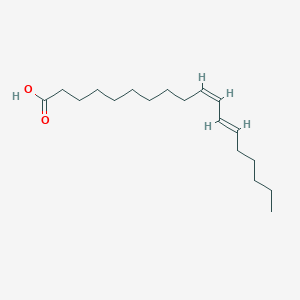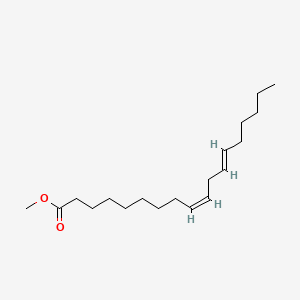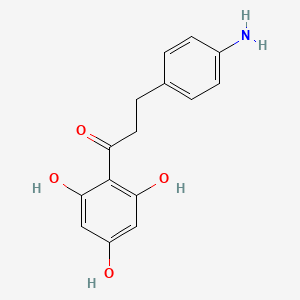![molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1](/img/no-structure.png)
(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a series of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, which have been synthesized and evaluated for their potential in medical applications, notably as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes (Dooseop Kim et al., 2005). This compound, due to its potent inhibitory activity and oral bioavailability, has been highlighted as a significant development in the search for new treatments for type 2 diabetes.
Synthesis Analysis
The synthesis of similar compounds involves multiple stages, starting from primary amines or α-amino acid derivatives and employing a constrained intramolecular “click” reaction as a key step. This process highlights the complexity and the innovative approach to synthesizing such compounds, ensuring high yields and purity without the need for chromatographic purification of products (V. Sudhir et al., 2008).
Molecular Structure Analysis
Structural investigations into this class of compounds reveal a versatile scaffold that can be utilized for designing potent antagonists for various receptors. This flexibility in the molecular structure allows for significant modifications, leading to compounds with nanomolar affinity for targeted receptors and high selectivity (M. Falsini et al., 2017).
Scientific Research Applications
Enantioselective Biocatalytic Production
A study explored the microbial bioreduction of a related compound, aiming to produce a chiral intermediate of Sitagliptin, an anti-diabetic drug, demonstrating the utility of microbial enzymes in generating chiral drug intermediates with high enantioselectivity and yield under optimal conditions (Wei Yanchan et al., 2016). This process was facilitated by a novel isolate of Pseudomonas pseudoalcaligenes, highlighting the potential of microbial bioreduction in pharmaceutical synthesis.
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment
Another study introduced a novel series of beta-amino amides incorporating fused heterocycles, like triazolopiperazines, as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a therapeutic target for type 2 diabetes. The specific compound mentioned was identified as a potent, orally active DPP-IV inhibitor with excellent selectivity, bioavailability, and efficacy in preclinical models, marking its significance in the development of diabetes treatments (Dooseop Kim et al., 2005).
Synthesis and Antimicrobial Activity
The synthesis of various derivatives and their evaluation for antimicrobial activities has been a focus of research, indicating the broad spectrum of biological activities these compounds may possess. For instance, pyrazole-1,2,4-triazole hybrids were synthesized and assessed for their antibacterial and anticancer activities, showing significant potential as antimicrobials and insights into molecular docking studies for future drug development (M. Patil et al., 2021).
Anticancer Studies
Research on 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives revealed promising anti-cancer properties. These compounds were synthesized and evaluated against human colon cancer cell lines, indicating their potential in cancer treatment through mechanisms such as inducing apoptosis via the mitochondrial pathway (R. Raveesha et al., 2020).
properties
CAS RN |
1803026-54-1 |
|---|---|
Product Name |
(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe |
Molecular Formula |
C₁₆H₁₂F₆N₄O |
Molecular Weight |
390.28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



